molecular formula C7H5N3S B179578 5-Amino-3-methylthiophene-2,4-dicarbonitrile CAS No. 52603-48-2

5-Amino-3-methylthiophene-2,4-dicarbonitrile

Cat. No. B179578
CAS RN: 52603-48-2
M. Wt: 163.2 g/mol
InChI Key: GCSCENSWKWQJQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-3-methylthiophene-2,4-dicarbonitrile is a chemical compound with the molecular formula C7H5N3S . It is used as an intermediate in pharmaceuticals .


Molecular Structure Analysis

The molecular structure of 5-Amino-3-methylthiophene-2,4-dicarbonitrile is characterized by a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The ring is substituted with an amino group at the 5-position, a methyl group at the 3-position, and two cyano groups at the 2 and 4 positions .


Physical And Chemical Properties Analysis

5-Amino-3-methylthiophene-2,4-dicarbonitrile has a molar mass of 163.2 g/mol and a density of 1.36 g/cm³ . It has a melting point of 215°C and a boiling point of 360.7°C at 760 mmHg . The compound has a flash point of 171.9°C and a vapor pressure of 0Pa at 25°C . Its refractive index is 1.625 .

Scientific Research Applications

  • Corrosion Inhibition Properties : Derivatives of aminobenzene dicarbonitriles, which include compounds structurally related to 5-Amino-3-methylthiophene-2,4-dicarbonitrile, have been studied for their corrosion inhibition properties on different metals. These compounds have been found effective as green corrosion inhibitors for materials like mild steel and aluminum in acidic environments, as they adhere to the metal surfaces and protect them from corrosion (Verma, Quraishi, & Singh, 2015) (Verma et al., 2015).

  • Synthetic Methodologies : Research has been conducted on the synthesis of related compounds like 3-Amino-2,4-dicarbonitrile-5-methylbiphenyls. These compounds have been synthesized using environmentally benign and efficient methods, such as the grindstone method, highlighting the compound's relevance in green chemistry (Pasha & Datta, 2014).

  • Pharmaceutical Applications : Studies have also focused on the synthesis of derivatives of 5-amino-2,3-dihydrobenzo[b]thiophene-4,6-dicarbonitrile and related compounds for potential use in pharmaceuticals. These compounds have shown promising results in various biological activities, including anticancer properties (Wang et al., 2015) (Khalifa & Algothami, 2020).

  • Material Science Applications : The compound and its derivatives have been utilized in the field of material science, particularly in the study of corrosion inhibition and protective coatings for metals. This application is significant in industries where metal preservation is crucial (Yadav et al., 2016) (Ansari, Quraishi, & Singh, 2015).

properties

IUPAC Name

5-amino-3-methylthiophene-2,4-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3S/c1-4-5(2-8)7(10)11-6(4)3-9/h10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSCENSWKWQJQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90967032
Record name 5-Amino-3-methyl-2,4-thiophenedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-3-methylthiophene-2,4-dicarbonitrile

CAS RN

52603-48-2
Record name 5-Amino-3-methyl-2,4-thiophenedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52603-48-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3,5-dicyano-4-methylthiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052603482
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-3-methyl-2,4-thiophenedicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90967032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-3-methylthiophene-2,4-dicarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.107.879
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-3,5-DICYANO-4-METHYLTHIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9IXO9SXIQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-3-methylthiophene-2,4-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
5-Amino-3-methylthiophene-2,4-dicarbonitrile
Reactant of Route 3
5-Amino-3-methylthiophene-2,4-dicarbonitrile
Reactant of Route 4
5-Amino-3-methylthiophene-2,4-dicarbonitrile
Reactant of Route 5
5-Amino-3-methylthiophene-2,4-dicarbonitrile
Reactant of Route 6
5-Amino-3-methylthiophene-2,4-dicarbonitrile

Citations

For This Compound
1
Citations
Y Liao, R Wang, S Wang, Y Xie, H Chen… - … Applied Materials & …, 2021 - ACS Publications
Photosensitizers play a critical role in photodynamic therapy (PDT). Multifunctional organic nanoparticles (NPs) that possess bright fluorescence in aggregates, high singlet oxygen ( 1 O …
Number of citations: 21 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.